Compound Description: AM-0687 is a potent, selective, and orally bioavailable PI3Kδ inhibitor. It exhibits strong activity in both biochemical and cellular assays, and effectively reduces IgG and IgM specific antibodies in vivo. []
Relevance: AM-0687 shares the core quinolinecarboxamide structure with 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. Both compounds feature a quinoline ring substituted with a carboxamide group at the 4-position and a pyridinyl group at the 3-position. While the target compound has a methyl group at the 8-position and a 2-phenylethyl substituent on the amide nitrogen, AM-0687 possesses a fluoro substituent at the 6-position and a complex (1S)-1-((6-amino-5-cyano-4-pyrimidinyl)amino)ethyl substituent on the amide nitrogen. [] These structural similarities highlight the potential for modification of the quinolinecarboxamide scaffold to achieve different biological activities.
Compound Description: AM-1430 is another potent, selective, and orally bioavailable PI3Kδ inhibitor. Similar to AM-0687, it demonstrates excellent in vitro and in vivo activity, making it suitable for further development as a potential therapeutic agent. []
Relevance: AM-1430 is also a quinolinecarboxamide derivative, closely related to both AM-0687 and 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. It shares the same core structure and substituent pattern as AM-0687, with the only difference being the position of the fluoro group on the quinoline ring (5-position in AM-1430 vs. 6-position in AM-0687). [] This subtle structural modification highlights the potential for fine-tuning the properties of these compounds through modifications on the quinoline ring.
Compound Description: Imatinib mesylate, a tyrosine kinase inhibitor, is an antileukemic cytostatic drug used for the treatment of cancer. []
Relevance: While not directly sharing the quinolinecarboxamide core, Imatinib mesylate presents a structural similarity with 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide through the presence of the 3-pyridinyl moiety. Both compounds incorporate this group as a key pharmacophore, albeit within different core structures. This suggests the potential for the 3-pyridinyl group to contribute to biological activity across different chemical scaffolds. []
Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist used as a reference compound in a study focusing on the discovery and characterization of novel GPR39 agonists. []
Relevance: GPR39-C3, like 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, contains a 2-pyridinyl substituent. The presence of this shared moiety highlights the potential for targeting GPR39 with diverse structures featuring the 2-pyridinyl group. []
Compound Description: Compound 8 is a pyridyloxypyridyl indole carboxamide that exhibits high affinity for 5-HT2C receptors and high selectivity over 5-HT2A and 5-HT2B receptors. []
Relevance: Compound 8 and 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide both contain a 3-pyridinyl group. Although the core structures differ, this shared moiety demonstrates its relevance in designing ligands targeting various receptors, including 5-HT2C and potentially the target of 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. []
Compound Description: SB-242084 is a potent and selective 5-HT2C receptor antagonist used in studies investigating the ocular hypotensive response of serotonin receptor ligands [] and the neurochemical profiles of antipsychotics. []
Relevance: SB-242084, similar to 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, incorporates a 3-pyridinyl moiety within its structure. Although the core structures differ (indole carboxamide for SB-242084 vs. quinolinecarboxamide for the target compound), the presence of this shared group suggests the potential importance of the 3-pyridinyl group for receptor binding and activity across different chemical classes. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.